Drosulfakinin 0 is derived from the Dsk gene, which undergoes post-translational modifications to produce multiple peptide forms, including Drosulfakinin I and II. These peptides are classified as neuropeptides due to their role in neurotransmission and modulation of neural circuits. The classification of Drosulfakinin 0 falls under the broader category of signaling molecules that influence behavior and physiological responses in insects.
The synthesis of Drosulfakinin 0 involves several key steps:
For example, one study utilized solid-phase peptide synthesis followed by HPLC purification to isolate Drosulfakinin I, confirming its structure through mass spectrometry and Edman degradation analysis .
Drosulfakinin 0 has a specific amino acid sequence that characterizes its structure. The sequence includes several key residues that contribute to its biological activity. The molecular structure can be represented as follows:
The presence of a C-terminal amide group is critical for its recognition by receptors involved in signaling pathways . Structural analyses often involve techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to elucidate the three-dimensional conformation of the peptide.
Drosulfakinin 0 participates in various biochemical reactions within Drosophila. Its primary function involves binding to specific receptors, such as CCKLR-17D3, which triggers intracellular signaling cascades:
Research has shown that manipulating the expression levels of Drosulfakinin can significantly alter behavioral responses in Drosophila, indicating its role in regulating complex behaviors .
The mechanism of action of Drosulfakinin 0 involves its interaction with specific receptors in the nervous system:
Studies have demonstrated that loss-of-function mutations in the Dsk gene result in decreased sexual receptivity in female flies, while overexpression enhances this behavior .
Drosulfakinin 0 exhibits several notable physical and chemical properties:
These properties are crucial for understanding how Drosulfakinin functions within biological systems and its potential applications in research .
Drosulfakinin 0 has several scientific applications:
Research continues to explore the diverse roles of Drosulfakinin 0 in both basic science and potential therapeutic applications related to neurobiology .
The Drosulfakinin (Dsk) gene in Drosophila melanogaster is located at cytogenetic position 81F6 on chromosome 3R (genomic coordinates: chr3R:4,189,692-4,190,260) [3] [7]. This compact gene spans approximately 568 base pairs and encodes a precursor protein that undergoes post-translational processing to yield multiple bioactive peptides, including Drosulfakinin 0 (DSK 0; NQKTMSFamide), DSK I (FDDYGHMRFamide), and DSK II (GGDDQFDDYGHMRFamide) [1] [5]. The genomic architecture comprises three exons separated by two introns, with conserved proteolytic processing sites (primarily RR) flanking each peptide domain [1] [5].
Distinct cis-regulatory elements control the spatiotemporal expression pattern of Dsk, which is predominantly expressed in the central nervous system, particularly in medial neurosecretory cells of the subesophageal ganglion and abdominal ganglion [3] [7]. These neural centers project axons to various targets, including the crop (anterior digestive tract) and other visceral organs, suggesting neuroendocrine functions [5] [7]. The promoter region contains binding sites for transcription factors involved in neural development and metabolic regulation, enabling context-specific expression of the gene products [4].
Table 1: Genomic Features of the Dsk Gene in Drosophila melanogaster*
Feature | Specification | Functional Significance |
---|---|---|
Cytogenetic Position | 81F6 (chromosome 3R) | Consistent localization across Drosophila species |
Genomic Coordinates | chr3R:4,189,692-4,190,260 | Single-copy gene without paralogs |
Gene Length | 568 bp | Compact neuropeptide-coding gene |
Exon Count | 3 | Encodes prepropeptide with signal sequence |
Encoded Peptides | DSK 0, DSK I, DSK II | Multifunctional peptide products |
Processing Sites | RR for DSK 0, DSK I, DSK II | Proteolytic cleavage recognition sites |
Major Expression Sites | Subesophageal ganglion, abdominal ganglion | Regulation of gut function and feeding behavior |
The DSK 0 peptide exhibits remarkable sequence conservation within the melanogaster subgroup but notable divergence in more distantly related species. Among closely related species—Drosophila erecta, Drosophila sechellia, Drosophila simulans, and Drosophila yakuba—DSK 0 shares 62.5-87.5% amino acid identity with Drosophila melanogaster [1] [5]. The highest conservation is observed in Drosophila erecta and Drosophila sechellia (87.5% identity), where only a single amino acid substitution (I5→T5) differentiates them from Drosophila melanogaster [5]. This substitution results from a single nucleotide change (ATT→ACT), suggesting recent evolutionary divergence without strong selective pressure on this position [5].
In contrast, the outgroup species Drosophila pseudoobscura shows significantly reduced conservation (37.5% identity), featuring multiple non-conservative substitutions including Q2→H, K3→L, T4→I, M5→V, and S6→P [1] [5]. Proteolytic processing sites also diverge: while Drosophila melanogaster and most relatives utilize RR cleavage sites, Drosophila yakuba contains KR and Drosophila pseudoobscura contains HR sites, potentially altering processing efficiency [5]. This pattern suggests stronger purifying selection within the melanogaster subgroup and relaxed constraints in more distant lineages. Non-synonymous to synonymous substitution ratios (dN/dS) indicate purifying selection acting on DSK 0, with particularly strong constraint on the C-terminal SFamide motif [4] [5]. The high conservation of this motif across arthropods and even in echinoderms (e.g., Strongylocentrotus purpuratus peptides SpurS2 and SpurS3) suggests it defines an evolutionarily ancient peptide family [1] [5].
Table 2: Evolutionary Conservation of DSK 0 Across Drosophila Species
Species | Amino Acid Sequence | % Identity with D. melanogaster | Processing Site Variation |
---|---|---|---|
Drosophila melanogaster | NQKTMSFamide | 100% | RR |
Drosophila erecta | NQKTISFamide | 87.5% | RR |
Drosophila sechellia | NQKTISFamide | 87.5% | RR |
Drosophila simulans | NQKTMSFamide | 100% | RR |
Drosophila yakuba | NQKIITFamide | 62.5% | KR |
Drosophila pseudoobscura | NQLIVPFamide | 37.5% | HR |
Despite being encoded within the sulfakinin (Dsk) gene, DSK 0 exhibits profound structural and functional divergence from canonical sulfakinins (DSK I and DSK II). While DSK I and DSK II contain the characteristic vertebrate cholecystokinin-like C-terminal motif DYGHMRFamide and require tyrosine sulfation for full activity, DSK 0 possesses the distinct C-terminal signature SFamide without the DY core motif [3] [5] [8]. This structural difference underlies their divergent receptor interactions: DSK I and II activate both DSK-R1 (CCKLR-17D1) and DSK-R2 (CCKLR-17D3), whereas DSK 0 shows preferential binding to DSK-R1 [3] [8]. The absence of a tyrosine residue in DSK 0 eliminates sulfation dependency, distinguishing it fundamentally from sulfated peptides [5].
Functional analyses confirm this divergence. While sulfakinins influence satiety and aggression, DSK 0 specifically modulates visceral muscle contractions in the adult crop (EC₅₀ = 237 nM) without affecting larval gut motility [1] [5]. This functional specialization is evolutionarily conserved, as demonstrated by the presence of SFamide peptides in Caenorhabditis elegans (encoded by nlp-1 gene) and Strongylocentrotus purpuratus (SpurS2/3), which regulate neural and intestinal functions analogous to DSK 0 [5]. Genomic organization further supports the distinct evolutionary trajectory: DSK 0 occupies the 5' position in the Dsk gene, separated from sulfakinins by proteolytic processing sites, suggesting possible exon shuffling or domain accretion during gene evolution [1] [5]. The conserved expression of DSK 0 in abdominal ganglia regulating gut function contrasts with the broader neural distribution of sulfakinins, indicating subfunctionalization after gene duplication in the ancestral arthropod lineage [5] [7].
The Dsk-encoded peptides share deep evolutionary roots with the vertebrate cholecystokinin/gastrin family, tracing back to a common metazoan ancestor. Cionin, a dual-sulfated peptide in the ascidian Ciona intestinalis (an invertebrate chordate), represents a critical transitional form featuring both the CCK-like DY motif and C-terminal amidation [2] [6]. Molecular phylogenetic analyses reveal that cionin receptors (CioR1 and CioR2) share approximately 45% amino acid identity with human CCK receptors and cluster basally in the CCK receptor phylogeny [6]. Functional studies demonstrate that cionin activates intracellular calcium mobilization in CioR-expressing cells with absolute dependence on tyrosine sulfation, mirroring the sulfation requirement of vertebrate CCK binding to CCK₁ receptors [6].
Drosulfakinins (DSK I/II) show the closest functional homology to vertebrate CCK, regulating satiety and aggression via receptors with shared signaling pathways (calcium mobilization via Gq-coupled receptors) [3] [8]. DSK 0, despite lacking the canonical CCK motif, retains the C-terminal amidation characteristic of neuropeptides and targets gut contractility, analogous to CCK's gallbladder-contracting functions [1] [6]. This functional conservation is remarkable given the sequence divergence: while vertebrate CCK peptides (e.g., human CCK-58) share minimal primary sequence identity with DSK 0, both possess C-terminal aromatic residues (F/W) preceding the amide group, suggesting convergent evolution of receptor recognition features [6] [8].
The emergence of distinct CCK and gastrin peptides in vertebrates likely resulted from genome duplication events, with gastrin evolving new functions in gastric acid secretion while CCK retained ancestral roles in gut motility and satiety [6]. Regulatory conservation is evident in cis-element organization; transcription factor binding sites governing neural expression of Dsk in Drosophila show significant overlap with those regulating CCK expression in mammalian brains, indicating deep conservation of regulatory networks [4] [6]. This regulatory conservation extends to expression patterns: both DSK 0 and CCK are produced in midgut endocrine cells and central neurons regulating gastrointestinal function, underscoring the ancient origin of gut-brain signaling via this peptide family [5] [6].
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